N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide

Description

BenchChem offers high-quality N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

N-(3-chlorophenyl)-2-(2-hydroxyethylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c11-8-2-1-3-9(6-8)13-10(15)7-12-4-5-14/h1-3,6,12,14H,4-5,7H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEPASVOLLNGJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CNCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430796 |

Source

|

| Record name | N-(3-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215649-70-0 |

Source

|

| Record name | N-(3-Chlorophenyl)-N~2~-(2-hydroxyethyl)glycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

biological activity of acetamide derivatives

An In-depth Technical Guide to the Biological Activity of Acetamide Derivatives

Foreword

The acetamide functional group, a seemingly simple amide linkage, represents a cornerstone in the architecture of biologically active molecules. Its unique combination of stability, hydrogen bonding capability, and synthetic accessibility has made it a privileged scaffold in medicinal chemistry. This guide moves beyond a mere catalog of activities, offering a deep dive into the mechanistic underpinnings, structure-activity relationships (SAR), and the critical experimental methodologies used to validate the therapeutic potential of acetamide derivatives. As a Senior Application Scientist, my objective is to bridge theoretical knowledge with practical application, providing researchers, scientists, and drug development professionals with a robust framework for their own investigations into this versatile chemical class. We will explore not just what these compounds do, but why they are designed in a certain way and how their efficacy is rigorously and reliably demonstrated.

The Acetamide Scaffold: A Privileged Motif in Drug Design

The amide bond is a fundamental unit in both natural and synthetic molecules, and the acetamide group (-NHCOCH₃) is one of its most prevalent manifestations. Its importance stems from its ability to act as a bioisostere for other functional groups and its capacity to form crucial hydrogen bonds with biological targets like enzymes and receptors. Molecules incorporating the acetamide linkage exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1] The synthetic tractability of this group allows for the creation of large, diverse chemical libraries, making it an ideal starting point for drug discovery campaigns.[2]

A common and efficient method for synthesizing acetamide derivatives involves the reaction of a primary or secondary amine with an activated carboxylic acid derivative, such as an acid chloride or an ester. This fundamental reaction allows for the modular assembly of complex molecules from simpler building blocks.[2]

Antimicrobial and Antibiofilm Activity

The rise of multidrug-resistant (MDR) pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents. Acetamide derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against both Gram-positive and Gram-negative bacteria.[3]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of acetamide derivatives is often achieved by conjugating the acetamide linker to a known pharmacophore, such as 2-mercaptobenzothiazole.[3] This strategy creates hybrid molecules that can target multiple bacterial processes. Molecular docking studies suggest that these derivatives can interfere with essential bacterial enzymes like DNA gyrase, which is crucial for DNA replication.[4] The acetamide moiety often plays a key role in orienting the molecule within the enzyme's active site, forming hydrogen bonds that stabilize the interaction.

Causality in Design: The choice to link 2-mercaptobenzothiazole with various amines via an acetamide bridge is a deliberate design strategy. The benzothiazole core possesses inherent antibacterial properties, and the goal is to enhance this potency and broaden the spectrum of activity by introducing different amine substituents.[3]

-

Key SAR Insight: Studies have shown that incorporating heterocyclic amines (e.g., oxadiazole, pyrrolidine, pyridine) leads to significantly greater antibacterial potential compared to simple substituted anilines or benzyl amines.[4] This suggests that the electronic properties and spatial arrangement of these heterocyclic rings are critical for high-affinity binding to the bacterial target.

A significant challenge in treating bacterial infections is the formation of biofilms, which are communities of bacteria encased in a protective matrix that renders them highly resistant to conventional antibiotics.[4] Certain acetamide derivatives have demonstrated potent antibiofilm activity, in some cases exceeding that of standard drugs. For instance, treatment of S. aureus and K. pneumonia with compound 2i (an oxadiazole-containing derivative) at 100 μ g/100 μL reduced biofilm formation by 82% and 85%, respectively.[4]

Data Summary: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of selected 2-mercaptobenzothiazole acetamide derivatives, measured as the zone of inhibition.

| Compound ID | Chemical Moiety | K. pneumoniae (mm) | E. coli (mm) | S. aureus (mm) | S. pyogenes (mm) |

| 2b | Pyrrolidine | 22.11 | 20.15 | 24.10 | 27.99 |

| 2c | Pyridine | 16.57 | 18.55 | 17.01 | 18.17 |

| 2i | Oxadiazole | 27.77 | 26.82 | 25.03 | 23.01 |

| Levofloxacin | Standard Drug | 32.07 | 30.11 | 28.05 | 31.11 |

| Data sourced from ACS Omega (2023).[4] |

Experimental Protocol: Agar Well Diffusion Assay

This method provides a robust and widely used system for screening the antibacterial activity of novel compounds. Its self-validating nature comes from the inclusion of positive (known antibiotic) and negative (solvent) controls, which ensure that any observed activity is due to the test compound and not an artifact.

Data Summary: In Vitro COX-2 Inhibition

| Compound Type | IC₅₀ (µmol/L) |

| Phenol-based Acetamide 1 | 0.768 |

| Phenol-based Acetamide 2 | 0.616 |

| Celecoxib (Reference Drug) | 0.041 |

| IC₅₀ represents the concentration required to inhibit 50% of enzyme activity. Data sourced from Archives of Pharmacy Practice (2023).[5] |

Experimental Protocol: Acetic Acid-Induced Writhing Test (Analgesic Activity)

This in vivo model is a standard method for screening peripheral analgesic activity. The intraperitoneal injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is quantifiable. Analgesic compounds reduce the frequency of these writhes.

Step-by-Step Methodology:

-

Animal Acclimatization: Use mice (e.g., Swiss albino) and allow them to acclimatize to the laboratory environment for at least one week.

-

Grouping and Administration: Divide the animals into groups: a control group (vehicle), a positive control group (standard analgesic like Aspirin), and test groups (receiving different doses of the acetamide derivatives). Administer the compounds or vehicles orally or intraperitoneally.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, administer a 0.6% solution of acetic acid intraperitoneally to each mouse.

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen followed by stretching of the hind limbs) over a specific period, typically 20 minutes.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each test group compared to the control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100 A significant reduction in the number of writhes indicates potential analgesic activity. [6]

Anticancer Activity

The acetamide scaffold is present in numerous approved and investigational anticancer agents. Derivatives are often designed to be cytotoxic to cancer cells by interfering with cell division, inducing apoptosis, or inhibiting key signaling pathways. [1]

Mechanism of Action and SAR

The anticancer mechanisms of acetamide derivatives are diverse. Some act as enzyme inhibitors, while others intercalate with DNA or disrupt microtubule formation. For example, acetamide sulphonyl analogs have shown potent cytotoxic activity against a range of human cancer cell lines, including colon (HCT-1), breast (MCF-7), and prostate (PC-3). [1]

-

Key SAR Insight: The cytotoxic effect is highly dependent on the substituents attached to the core acetamide structure. In a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, compounds bearing halogens (e.g., chlorine) on the aromatic ring showed enhanced anticancer activity. Compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as a particularly potent agent against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. [7]

Data Summary: In Vitro Cytotoxicity

| Compound ID | Cell Line | Activity |

| 38 | HCT-1, SF268, HT-15, MCF-7, PC-3 | Good Activity |

| 39 | HCT-1, SF268, HT-15, MCF-7, PC-3 | Remarkable Activity |

| 40 | HCT-1, SF268, HT-15, MCF-7, PC-3 | Remarkable Activity |

| Qualitative activity data for acetamide sulphonyl analogs sourced from Beni-Suef University Journal of Basic and Applied Sciences (2021).[1] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a cornerstone of in vitro cytotoxicity screening. Its self-validating system relies on comparing the absorbance of treated cells to that of untreated (100% viable) and background (no cells) controls.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the acetamide derivatives. Include wells with untreated cells (vehicle control) and wells with media only (background control). Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it into an insoluble purple formazan.

-

Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%. [1]

Other Notable Biological Activities

The versatility of the acetamide scaffold extends to several other therapeutic areas.

-

Antioxidant Activity: Certain acetamide derivatives demonstrate significant antioxidant properties by scavenging free radicals and reducing oxidative stress markers like reactive oxygen species (ROS) and nitric oxide (NO) in cellular models. [8][9]This activity is often evaluated using assays like the ABTS radical scavenging method. [10]* Anticonvulsant Activity: Researchers have synthesized and evaluated N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, identifying their potential in animal models of epilepsy. [11]* Urease Inhibition: Acetamide-sulfonamide hybrids have been developed as potent inhibitors of urease, an enzyme implicated in infections by pathogens like Helicobacter pylori. [12]

Conclusion and Future Perspectives

Acetamide derivatives represent a remarkably versatile and enduringly relevant scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic accessibility, ensures their continued exploration in drug discovery. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships and the application of rigorous, validated experimental protocols.

Future research should focus on multi-target drug design, where single acetamide-based molecules are engineered to modulate several pathological pathways simultaneously—for instance, combining anti-inflammatory and anticancer properties. Furthermore, the exploration of novel delivery systems and the use of computational modeling to predict activity and toxicity will accelerate the translation of promising laboratory candidates into clinically effective therapeutic agents. The insights and methodologies presented in this guide provide a solid foundation for scientists and researchers to contribute to this exciting and impactful field.

References

-

Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]

-

Amorini, A. M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. [Link]

-

Atrushi, D. S., et al. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal. [Link]

-

Rani, P., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

-

Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

-

Gokce, M., et al. (2015). Synthesis and analgesic activity of some acetamide derivatives. Marmara Pharmaceutical Journal. [Link]

-

Amorini, A. M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Zaib, S., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. [Link]

-

Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Publications. [Link]

-

Shilabukia, O. G., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. Scientific Reports. [Link]

-

Srivastava, S., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. International Journal of Medicinal Chemistry. [Link]

-

Amorini, A. M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

-

Unlusoy, M. C., et al. (2021). Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. ResearchGate. [Link]

-

Obniska, J., et al. (2003). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed. [Link]

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. galaxypub.co [galaxypub.co]

- 3. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. archivepp.com [archivepp.com]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility Profile of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide

A Framework for the Physicochemical Characterization of a Novel Chemical Entity

Foreword: Charting the Course for a New Molecule

In the landscape of drug discovery and development, the journey of a new chemical entity (NCE) from the laboratory bench to a potential therapeutic is fraught with challenges. Among the most critical early hurdles is the determination of its physicochemical properties, with solubility standing as a cornerstone of a molecule's developability. Poor aqueous solubility can profoundly hinder absorption, leading to low bioavailability and, ultimately, therapeutic inefficacy. This guide provides a comprehensive framework for characterizing the solubility profile of a novel compound, N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide . As a senior application scientist, my objective is not merely to present a series of protocols but to instill a deeper understanding of the strategic and mechanistic considerations that underpin a robust solubility assessment. This document is structured to empower researchers and drug development professionals to navigate the complexities of solubility profiling with scientific rigor and foresight.

Physicochemical Characterization: The Blueprint of Solubility

Before embarking on experimental solubility studies, a thorough in-silico and theoretical analysis of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide is paramount. This initial characterization provides a predictive foundation for its behavior in various solvent systems and informs the design of subsequent experimental work.

Molecular Structure and Key Physicochemical Descriptors

The chemical structure of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide reveals several functional groups that will dictate its solubility. The presence of a chlorophenyl group imparts lipophilicity, while the hydroxyethylamino and acetamide moieties introduce opportunities for hydrogen bonding and potential ionization, contributing to aqueous solubility.

| Property | Predicted Value | Implication for Solubility |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | |

| Molecular Weight | 228.68 g/mol | Moderate molecular weight, generally favorable for solubility. |

| pKa (amine) | ~8.5 | The secondary amine is likely to be protonated at physiological pH, enhancing aqueous solubility. |

| pKa (amide) | ~16 | The amide proton is not significantly acidic and will not ionize under physiological conditions. |

| clogP | ~1.5 | A positive logP suggests a degree of lipophilicity, which could limit aqueous solubility. |

| Hydrogen Bond Donors | 2 | The amine and hydroxyl groups can donate hydrogen bonds. |

| Hydrogen Bond Acceptors | 4 | The carbonyl, hydroxyl, and amine groups can accept hydrogen bonds. |

Note: These are estimated values and should be experimentally verified.

The Henderson-Hasselbalch Equation: A Predictive Tool

For an ionizable compound like N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, the Henderson-Hasselbalch equation is a fundamental tool for predicting the pH-dependent solubility. The equation, pH = pKa + log([A⁻]/[HA]), allows for an estimation of the ionization state of the secondary amine at a given pH, which is directly correlated with its aqueous solubility.

Experimental Determination of Solubility: A Multi-faceted Approach

A comprehensive solubility profile requires a multi-pronged experimental strategy. This involves assessing both the thermodynamic (equilibrium) and kinetic solubility, as well as solubility in biorelevant media that mimic physiological conditions.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the gold standard for this determination.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation of Solvent Systems: Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 9) and relevant organic solvents (e.g., ethanol, propylene glycol, DMSO).

-

Sample Preparation: Add an excess of solid N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide to vials containing each solvent system. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient duration (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

-

Multiple pH values: To understand the impact of ionization on solubility, which is critical for predicting in vivo absorption in different regions of the gastrointestinal tract.

-

Physiological Temperature (37 °C): To mimic the conditions within the human body.

-

Extended Equilibration Time: To ensure that the measurement reflects the true thermodynamic equilibrium and is not influenced by the kinetics of dissolution.

Diagram: Thermodynamic Solubility Workflow

Caption: The influence of pH on the ionization and solubility of the compound.

Conclusion: From Data to Drug Development Strategy

The solubility profile of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide will be a critical determinant of its future development path. A thorough understanding of its pH-dependent solubility, kinetic limitations, and behavior in biorelevant media will enable informed decisions regarding formulation strategies. Should the aqueous solubility be found to be limiting, this data will provide the foundation for exploring enabling technologies such as salt formation, amorphous solid dispersions, or lipid-based formulations. This systematic and mechanistically driven approach to solubility characterization ensures that the development of this promising NCE is built on a solid foundation of scientific understanding.

References

-

Jantratid, E., Janssen, N., Reppas, C., & Dressman, J. B. (2008). Dissolution media simulating conditions in the proximal human gastrointestinal tract: an update. Pharmaceutical research, 25(7), 1665–1676. [Link]

literature review on N-arylacetamides

An In-Depth Technical Guide to N-Arylacetamides: Synthesis, Biological Activity, and Therapeutic Potential

Introduction

N-arylacetamides represent a cornerstone structural motif in the fields of medicinal chemistry, pharmacology, and materials science. Characterized by an acetamide group linked to an aromatic ring, this chemical scaffold is integral to a vast array of biologically active molecules and serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. The versatility of the N-arylacetamide core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities, including anticancer, anti-diabetic, anticonvulsant, analgesic, and anti-infective properties.[1]

This technical guide offers a comprehensive exploration of N-arylacetamides, tailored for researchers, scientists, and drug development professionals. It delves into the principal synthetic methodologies, elucidates the structure-activity relationships (SAR) that govern their diverse biological effects, and details their mechanisms of action. By providing field-proven insights and detailed experimental protocols, this document aims to serve as an authoritative resource for harnessing the full therapeutic potential of this remarkable class of compounds.

Core Synthetic Methodologies

The construction of the N-arylacetamide linkage is a fundamental transformation in organic synthesis. The choice of method is often dictated by factors such as substrate availability, functional group tolerance, reaction conditions, and scalability.

Classical Synthesis: Acylation of Anilines

The most traditional and widely employed method for synthesizing N-arylacetamides is the direct acylation of anilines (or substituted anilines) with acetic anhydride or acetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent.[2]

The rationale for this approach lies in its simplicity, high yields, and the ready availability of starting materials. Acetic anhydride is often preferred over the more reactive acetyl chloride as it is less corrosive and the byproduct, acetic acid, is easier to handle than hydrochloric acid.

Experimental Protocol: Synthesis of Acetanilide from Aniline

This protocol describes the laboratory-scale synthesis of the parent N-arylacetamide, acetanilide, via the acetylation of aniline.

-

Materials:

-

Aniline (500 mg)

-

Deionized Water (14 mL)

-

Concentrated Hydrochloric Acid (0.45 mL)

-

Acetic Anhydride (0.6 mL)

-

Sodium Acetate (530 mg)

-

95% Ethanol (for recrystallization)

-

Erlenmeyer flask, ice bath, vacuum filtration apparatus

-

-

Procedure:

-

In an Erlenmeyer flask, combine 500 mg of aniline with 14 mL of water. Note that aniline is not water-soluble and will form a separate layer.

-

Carefully add 0.45 mL of concentrated hydrochloric acid to the mixture. Swirl the flask until the aniline dissolves completely, forming an aqueous solution of aniline hydrochloride.[3]

-

In a separate container, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

-

To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.

-

Immediately add the prepared sodium acetate solution to the reaction mixture. A white precipitate of acetanilide will form instantly.[3] The sodium acetate acts as a weak base to deprotonate the anilinium ion, regenerating the nucleophilic free aniline required for the reaction.

-

Cool the mixture in an ice bath to ensure complete precipitation of the product.

-

Collect the solid acetanilide by vacuum filtration, washing the crystals with a small amount of cold water.

-

Purify the crude product by recrystallization from a minimal amount of hot 95% ethanol, adding a small amount of water if necessary to induce crystallization upon cooling.[3]

-

Caption: Workflow for the classical synthesis of Acetanilide.

Modern Metal-Free Synthesis

While effective, classical methods can be limited by the need for stoichiometric reagents or harsh conditions. Modern synthetic chemistry seeks milder, more efficient, and environmentally benign alternatives. A notable advancement is the development of metal-free protocols. One such strategy involves the amination of aryltriazenes with acetonitrile, using a Brønsted acidic ionic liquid (BAIL) as a promoter.

This method is advantageous as it operates under ambient conditions, avoids transition metal catalysts (which can be problematic in pharmaceutical synthesis), and utilizes stable, readily available starting materials.

Experimental Protocol: Metal-Free Synthesis of N-Arylacetamides

This protocol provides a general procedure for the synthesis of N-arylacetamides from aryltriazenes.

-

Materials:

-

Aryltriazene (e.g., 1-(phenyldiazenyl)pyrrolidine) (0.1 mmol)

-

Brønsted acidic ionic liquid (BAIL) (0.1 mmol)

-

Acetonitrile (CH₃CN) (1 mL)

-

Water (H₂O) (0.5 mL)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

10 mL reaction tube

-

-

Procedure:

-

To a 10 mL reaction tube, add the aryltriazene (0.1 mmol), the BAIL promoter (0.1 mmol), acetonitrile (1 mL), and water (0.5 mL).

-

Stir the reaction mixture at room temperature for the required duration (e.g., 6 hours), monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 5 mL of water to the mixture.

-

Extract the aqueous layer with ethyl acetate (3 x 5 mL).

-

Combine the organic layers, wash with water (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude residue using preparative thin-layer chromatography or column chromatography to yield the desired N-arylacetamide.

-

Pharmacological Significance and Biological Activities

The N-arylacetamide scaffold is a "privileged structure" in medicinal chemistry, appearing in drugs with a wide range of therapeutic applications.[1] The specific biological activity is highly dependent on the nature and position of substituents on both the aryl ring and the acetamide nitrogen.

Anti-Diabetic Activity: α-Glucosidase and α-Amylase Inhibition

A key strategy in managing type 2 diabetes mellitus is to control postprandial hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase.[4] N-arylacetamide derivatives have emerged as potent inhibitors of these enzymes.

-

Mechanism of Action: By blocking α-amylase and α-glucosidase in the digestive tract, these inhibitors delay the breakdown of complex carbohydrates into absorbable monosaccharides, thus blunting the sharp rise in blood glucose levels after a meal.[4]

-

Structure-Activity Relationship (SAR): Studies on 1,2-benzothiazine N-arylacetamides have shown that the presence of specific substituents on the N-phenyl ring is crucial for inhibitory activity. Electron-withdrawing groups (chloro, bromo, nitro) and modestly electron-donating groups (methyl) have been shown to enhance potency.[4]

Caption: Inhibition of carbohydrate metabolism by N-arylacetamides.

Table 1: Comparative Inhibitory Activity of N-Arylacetamides against Carbohydrate-Hydrolyzing Enzymes

| Compound Substituent | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|

| Chloro (Cl) | 25.88 - 46.25 | 7.52 - 15.06 |

| Bromo (Br) | 25.88 - 46.25 | 7.52 - 15.06 |

| Nitro (NO₂) | - | 7.52 - 15.06 |

| Methyl (CH₃) | 25.88 - 46.25 | - |

| Acarbose (Standard) | 58.8 | 17.0 |

Data sourced from a study on diversified 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1][4]thiazin-2-yl)-N-arylacetamides.[4]

Anticancer Activity

N-arylacetamides are prevalent in the design of novel anticancer agents, targeting various hallmarks of cancer.

-

Targets and Mechanisms:

-

Kinase Inhibition: Many derivatives function as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDK-4, CDK-9) and epidermal growth factor receptor (EGFR) tyrosine kinases.[5]

-

Cytotoxicity: Certain N-aryl-azasesamins and 2-(4-fluorophenyl)-N-phenylacetamides have demonstrated potent cytotoxic effects against various cancer cell lines, including liver (HepG2) and prostate (PC3) cancer.[6][7]

-

-

Structure-Activity Relationship (SAR):

-

For 2-(4-fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro group on the N-phenyl ring leads to higher cytotoxicity compared to a methoxy group.[7]

-

In a series of N-aryl-azasesamins, compounds featuring chlorine atoms or pyrazole heterocycles showed the most promising antitumor activity against HepG2 cells, with IC₅₀ values of 6.49 µM and 4.73 µM, respectively.[6]

-

Table 2: Anticancer Activity of Select N-Arylacetamide Derivatives

| Compound Series | Cancer Cell Line | Most Active Substituent | IC₅₀ (µM) |

|---|---|---|---|

| N-Aryl-Azasesamins | HepG2 (Liver) | Pyrazole Heterocycle | 4.73 |

| N-Aryl-Azasesamins | HepG2 (Liver) | 4-Chlorophenyl | 6.49 |

| 2-(4-Fluorophenyl)-N-phenylacetamides | PC3 (Prostate) | m-Nitrophenyl | 52 |

| 2-(4-Fluorophenyl)-N-phenylacetamides | MCF-7 (Breast) | p-Nitrophenyl | 100 |

Data compiled from multiple studies.[6][7]

Anticonvulsant Properties

The N-arylacetamide core is a key feature in several classes of anticonvulsant agents. These compounds are evaluated for their ability to prevent seizures in preclinical models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

-

Efficacy: Derivatives such as N-3-arylamide substituted 5,5-cyclopropanespirohydantoins have shown remarkable potency. The most active compound in one study exhibited an ED₅₀ value of 9.2 mg/kg in the MES test, with a high protective index (TD₅₀/ED₅₀ ratio of 45.8), indicating a wide therapeutic window.[8] Another series based on a (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide scaffold was found to be effective even in a model of drug-resistant epilepsy.[9]

Analgesic Effects via Nav1.7 Inhibition

Chronic pain is a significant therapeutic challenge, and the voltage-gated sodium channel Nav1.7 has been genetically validated as a critical target for pain management.[10] Loss-of-function mutations in the gene encoding Nav1.7 lead to an inability to feel pain.[10][11] Arylsulfonamides and related N-aryl compounds have been designed as selective inhibitors of this channel.

-

Mechanism of Action: By selectively blocking the Nav1.7 channel, which is preferentially expressed in sensory neurons, these compounds can inhibit the transmission of pain signals without causing the broader side effects associated with non-selective sodium channel blockers.[10]

Urease Inhibition

The enzyme urease, particularly from the bacterium Helicobacter pylori, is a key virulence factor in the pathogenesis of gastritis and peptic ulcers. Urease catalyzes the hydrolysis of urea to ammonia, which neutralizes gastric acid and damages the gastric mucosa.

-

Therapeutic Potential: N-arylacetamide derivatives of 1,2-benzothiazine have been identified as potent urease inhibitors. One lead compound demonstrated an IC₅₀ value of 9.8 µM, more than twice as potent as the standard inhibitor thiourea (IC₅₀ = 22.3 µM), making it a promising candidate for developing new anti-ulcer drugs.[1]

Conclusion and Future Outlook

The N-arylacetamide scaffold is a testament to the power of a simple chemical motif to give rise to extraordinary functional diversity. Its straightforward synthesis and amenability to chemical modification have established it as a privileged structure in drug discovery. The broad and potent biological activities, ranging from metabolic enzyme inhibition to ion channel modulation and anticancer cytotoxicity, underscore its continued relevance.

Future research will likely focus on several key areas:

-

Target Selectivity: Enhancing the selectivity of N-arylacetamide-based inhibitors to minimize off-target effects and improve safety profiles.

-

Novel Scaffolds: Integrating the N-arylacetamide moiety into more complex and novel molecular architectures to explore new chemical space and identify compounds with unique mechanisms of action.

-

ADMET Optimization: Applying computational and in vitro tools to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds early in the development process.

-

Combinatorial Therapies: Investigating the synergistic effects of N-arylacetamide-based agents with existing drugs to combat drug resistance, particularly in cancer and infectious diseases.

The continued exploration of N-arylacetamides holds immense promise for the development of the next generation of therapeutics to address a wide spectrum of human diseases.

References

-

Khan, I., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. MDPI. Available at: [Link]

-

Hina, S., et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. Royal Society Publishing. Available at: [Link]

-

Liu, C., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. Arabian Journal of Chemistry. Available at: [Link]

-

Wu, R., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed. Available at: [Link]

-

Akella, L. B., et al. (2001). Synthesis and structure-activity relationships of N-(1-benzylpiperidin-4-yl)arylacetamide analogues as potent sigma1 receptor ligands. PubMed. Available at: [Link]

-

Khan, I., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. National Institutes of Health. Available at: [Link]

-

Ergenc, N., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. PubMed. Available at: [Link]

-

Fries, W., et al. (1975). N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. PubMed. Available at: [Link]

-

DeGraw, J. I., et al. (1978). Analgesics. 1. Synthesis and analgesic properties of N-sec-alkyl- and N-tert-alkylnormorphines. PubMed. Available at: [Link]

-

Hina, S., et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. ResearchGate. Available at: [Link]

-

Liu, C., et al. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. ResearchGate. Available at: [Link]

-

(N/A). Analgesic and Anti-Inflammatory Properties of Arylnitroalkenes. Bentham Science Publisher. Available at: [Link]

-

Akella, L. B., et al. (2001). Synthesis and Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)arylacetamide Analogues as Potent σ1 Receptor Ligands. ACS Publications. Available at: [Link]

-

Swain, N. A., et al. (2017). Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. PubMed. Available at: [Link]

-

(N/A). Synthesis of N‐arylacetamide compounds. ResearchGate. Available at: [Link]

-

(2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts. Available at: [Link]

-

Li, Y., et al. (2024). Synthesis and Bioactivity Assessment of N-Aryl-Azasesamins. MDPI. Available at: [Link]

-

Wu, R., et al. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. ResearchGate. Available at: [Link]

-

Gomaa, H. A. M., et al. (2023). Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds. MDPI. Available at: [Link]

-

Wang, S-B., et al. (2011). Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives. PubMed. Available at: [Link]

-

Kawai, M., et al. (2007). Structure-activity relationship study of novel NR2B-selective antagonists with arylamides to avoid reactive metabolites formation. PubMed. Available at: [Link]

-

Mortada, S., et al. (2022). Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives. Taylor & Francis Online. Available at: [Link]

-

(N/A). Effect of Environmental Substances on the Activity of Arylamine N-Acetyltransferases. IntechOpen. Available at: [Link]

-

Wallach, J. (N/A). Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists. Semantic Scholar. Available at: [Link]

-

(N/A). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link]

-

Słoczyńska, K., et al. (2022). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. Available at: [Link]

-

(N/A). Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson. Available at: [Link]

-

Van Daele, P. G., et al. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. PubMed. Available at: [Link]

-

Hina, S., et al. (2023). N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition. Wikimedia Commons. Available at: [Link]

-

(N/A). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]

-

Liu, J-B., et al. (2016). Study on the synthesis and biological activities of α-substituted arylacetates derivatives. PubMed. Available at: [Link]

-

Griffin, N. S., et al. (2023). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. National Institutes of Health. Available at: [Link]

-

Almasir, M., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. Available at: [Link]

-

Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. PubMed. Available at: [Link]

-

Leng, M., & Krsmanovic-Simic, D. (1978). Arylamidation and arylation by the carcinogen N-2-fluorenylacetamide: a sensitive and rapid radiochemical assay. PubMed. Available at: [Link]

-

van der Vliet, D., et al. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal. Available at: [Link]

-

(N/A). Kinases Home. Royal Society of Chemistry. Available at: [Link]

-

Kohn, H., et al. (2005). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. PubMed. Available at: [Link]

-

Al-Obaid, A. M., et al. (2019). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. MDPI. Available at: [Link]

-

Mphahlele, M. J., & Malindisa, S. (2024). Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. MDPI. Available at: [Link]

-

Kiese, M., & Renner, G. (1976). Molecular aspects of ferrihaemoglobin formation by N-hydroxy-N-arylacetamides and arylhydroxylamines in the rat. PubMed. Available at: [Link]

Sources

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MDPI [mdpi.com]

- 10. Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(3-chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide (CAS 215649-70-0)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physicochemical properties of the chemical compound N-(3-chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, identified by the CAS number 215649-70-0. Due to the limited availability of experimental data for this specific molecule in publicly accessible literature, this guide also presents a comparative analysis with the structurally related compound, N-(3-chlorophenyl)acetamide (CAS 588-07-8), to offer contextual insights. The guide will cover the known structural and basic properties of the target compound, a detailed profile of the comparative compound, a discussion of potential synthetic pathways, and proposed experimental protocols for its full physicochemical characterization.

Introduction

N-(3-chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide (CAS 215649-70-0) is an organic molecule whose utility in research and development is suggested by its availability from various chemical suppliers. Its structure, featuring a substituted chlorophenyl ring, an acetamide linkage, and a hydroxyethylamine side chain, suggests potential applications as an intermediate in the synthesis of more complex molecules, including pharmacologically active agents. A thorough understanding of its physicochemical properties is paramount for its effective use in any research or development endeavor.

This guide aims to consolidate the available information on this compound and provide a framework for its further investigation, acknowledging the current scarcity of comprehensive experimental data.

Molecular Identity and Basic Properties of CAS 215649-70-0

The fundamental identity of N-(3-chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide is established by its chemical structure and derived molecular properties.

Table 1: Core Properties of N-(3-chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide

| Property | Value | Source |

| CAS Number | 215649-70-0 | [1][][3][4] |

| Molecular Formula | C₁₀H₁₃ClN₂O₂ | [1][5] |

| Molecular Weight | 228.68 g/mol | [4][5] |

| Purity | ≥95% (as listed by some suppliers) | [5][6] |

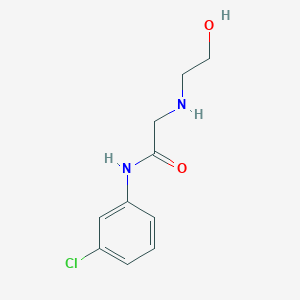

Structural Representation:

Caption: 2D Structure of N-(3-chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide.

Comparative Physicochemical Profile: N-(3-chlorophenyl)acetamide (CAS 588-07-8)

In the absence of extensive experimental data for the target compound, we present the known properties of N-(3-chlorophenyl)acetamide. It is crucial to underscore that while structurally related, the addition of the 2-((2-hydroxyethyl)amino) group in the target molecule will significantly alter its physicochemical properties, particularly its polarity, hydrogen bonding capacity, and solubility.

Table 2: Physicochemical Properties of N-(3-chlorophenyl)acetamide

| Property | Value | Source |

| CAS Number | 588-07-8 | [7] |

| Molecular Formula | C₈H₈ClNO | [8] |

| Molecular Weight | 169.61 g/mol | [7] |

| Melting Point | 77-78 °C | [8] |

| Boiling Point | 555.57 K (282.42 °C) (calculated) | [7] |

| Solubility | Readily soluble in alcohol, benzene, carbon disulfide; very slightly soluble in petroleum ether; slightly soluble in water. | [8] |

| logP (Octanol/Water Partition Coefficient) | 2.298 (calculated) | [7] |

| Crystal Structure | Orthorhombic | [8] |

Structural Representation:

Caption: 2D Structure of N-(3-chlorophenyl)acetamide.

Proposed Synthetic Pathway

While no specific synthesis for N-(3-chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide is documented in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles. A common method for the formation of such acetamides is the reaction of a primary or secondary amine with an activated carboxylic acid derivative, such as an acyl chloride.

A likely two-step synthesis would involve:

-

Synthesis of 2-chloro-N-(3-chlorophenyl)acetamide: This intermediate can be synthesized by reacting 3-chloroaniline with 2-chloroacetyl chloride in the presence of a mild base to neutralize the HCl byproduct.

-

Nucleophilic Substitution: The intermediate, 2-chloro-N-(3-chlorophenyl)acetamide, can then be reacted with 2-aminoethanol. The amino group of 2-aminoethanol will act as a nucleophile, displacing the chloride on the acetyl group to form the final product.

Caption: Proposed synthetic pathway for N-(3-chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide.

Proposed Experimental Protocols for Physicochemical Characterization

To address the current data gap, the following standard experimental protocols are proposed for the comprehensive characterization of N-(3-chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide.

Determination of Melting Point

-

Principle: The melting point is a fundamental physical property indicating the purity of a crystalline solid.

-

Methodology:

-

A small, dry sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.

-

Solubility Assessment

-

Principle: Determining the solubility in various solvents is crucial for reaction setup, purification, and formulation.

-

Methodology:

-

A known amount of the compound (e.g., 10 mg) is added to a known volume of a solvent (e.g., 1 mL) in a vial at a controlled temperature.

-

The mixture is agitated (e.g., vortexed or sonicated) for a set period.

-

The solubility is determined visually and can be quantified by techniques such as HPLC analysis of the saturated solution.

-

A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane).

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of hydrogen atoms and their connectivity. The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed in an NMR spectrometer.

-

¹³C NMR: To identify the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS):

-

To confirm the molecular weight and obtain information about the fragmentation pattern, which aids in structural elucidation. Techniques like Electrospray Ionization (ESI) would be suitable.

-

-

Infrared (IR) Spectroscopy:

-

To identify the functional groups present in the molecule (e.g., N-H, C=O, C-Cl, O-H bonds) based on their characteristic absorption frequencies.

-

Safety and Handling

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

N-(3-chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide (CAS 215649-70-0) is a chemical compound with limited publicly available physicochemical data. This guide has presented its core molecular identity and highlighted the significant data gaps. By providing a comparative analysis with a structurally related compound and proposing standard experimental protocols, this document serves as a valuable resource for researchers initiating work with this molecule. The execution of the proposed characterization studies is essential for establishing a comprehensive understanding of its properties, thereby enabling its safe and effective application in scientific research and development.

References

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. (2024, June 3). Journal of Young Pharmacists. [Link]

-

N-(3-Chlorophenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(3), o381. [Link]

-

SAFETY DATA SHEET Bacillus Subtilis Formulation. (2025, August 6). Merck. [Link]

- Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. (2017, March 29).

-

Safety Data Sheet. (2025, November 11). BASF. [Link]

-

Chemical Properties of Acetamide, N-(3-chlorophenyl)- (CAS 588-07-8). Cheméo. [Link]

-

N-(3-chlorophenyl)-2-(methylamino)acetamide hydrochloride. PubChem. [Link]

-

Material Safety Data Sheet COMPANION® LIQUID BIOLOGICAL FUNGICIDE. Greenbook.net. [Link]

-

Chemical Properties of Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7). Cheméo. [Link]

- Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride. (2012, June 20).

-

Acetamide (T3D4209). T3DB. [Link]

-

Acetamide, N-(3-(bis(2-hydroxyethyl)amino)phenyl)-. PubChem. [Link]

-

Acetamide, N-(3-chlorophenyl)-2,2,2-trichloro-. NIST WebBook. [Link]

-

N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide. PubChem. [Link]

-

CAS NO. 215649-70-0 | N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide. Arctom. [Link]

-

2018 Product Catalogue. Ab Chem Inc. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 215649-70-0 Name: -. XiXisys. [Link]

Sources

- 1. List of SDS files Grouped by CAS numbers - Page 2069 (215309-01-6 to 215815-08-0) [chemblink.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 215649-70-0|N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide|BLD Pharm [bldpharm.com]

- 5. 215649-70-0 | N-(3-chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide - Moldb [moldb.com]

- 6. Product Name Index | Ambeed [ambeed.com]

- 7. Acetamide, N-(3-chlorophenyl)- (CAS 588-07-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. N-(3-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-Elucidating-the-Therapeutic-Targets-of-N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide

A Technical Guide to Elucidating the Therapeutic Targets of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide

Abstract

N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide is a novel chemical entity with potential therapeutic applications yet to be fully elucidated. The absence of extensive prior research necessitates a structured and multi-faceted approach to identify its biological targets and mechanism of action. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate this compound. We will delve into a strategic workflow encompassing in silico predictive modeling, robust in vitro screening methodologies, and rigorous biophysical validation techniques. The causality behind each experimental choice is explained to ensure a self-validating and scientifically sound investigation. Our approach is designed to de-risk drug discovery programs by building a strong foundation of target identification and validation, ultimately paving the way for preclinical and clinical development.

Introduction: The Challenge and Opportunity of Novel Chemical Entities

The journey of a novel chemical entity (NCE) from laboratory synthesis to clinical application is fraught with challenges, the most critical of which is the identification of its specific biological target(s). N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide represents such an opportunity—a molecule with potential therapeutic value locked behind an unknown mechanism of action. This guide serves as a strategic manual for unlocking that potential. We will not be presenting a list of known targets, as the scientific literature on this specific compound is sparse. Instead, we will provide a robust, experience-driven roadmap for the discovery and validation of its therapeutic targets.

This process, often termed target deconvolution, is essential for understanding a compound's mechanism of action and for the rational design of future optimization efforts.[1] A successful target deconvolution strategy combines computational, biochemical, and cell-based approaches to build a comprehensive picture of how a small molecule interacts with the proteome to elicit a phenotypic response.[2]

The structure of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide, with its chloro-substituted phenyl ring, acetamide linker, and hydroxyethylamino group, provides initial clues for hypothesis generation. The 3-chlorophenyl group, for instance, is a common moiety in pharmacologically active compounds and can significantly influence interactions with biological targets.[3] Similarly, the acetamide functional group is a key component in many biomolecules and pharmaceuticals.[4]

Our investigation will be structured in three main phases:

-

Phase 1: In Silico Target Prediction and Hypothesis Generation. Leveraging the compound's structure to predict potential protein targets and guide initial experimental design.

-

Phase 2: In Vitro Target Identification and Functional Characterization. Employing a range of experimental techniques to identify direct binding partners and assess the functional consequences of this binding.

-

Phase 3: Target Validation and Mechanistic Elucidation. Confirming target engagement in a cellular context and elucidating the downstream signaling pathways.

This comprehensive approach will provide the necessary evidence to build a strong therapeutic hypothesis for N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide.

Phase 1: In Silico Target Prediction - A Data-Driven Starting Point

Before embarking on resource-intensive wet-lab experiments, a thorough in silico analysis is crucial. Computational methods can narrow down the vast search space of potential protein targets, allowing for a more focused and efficient experimental strategy.[5] These approaches use the 2D and 3D structure of the small molecule to predict its interactions with known protein structures.

Structural and Physicochemical Analysis

A foundational step is to analyze the key structural motifs of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide and their potential for biological interactions.

-

3-Chlorophenyl Group: This group can participate in various non-covalent interactions, including hydrophobic and halogen bonding. The position of the chlorine atom can influence electronic properties and metabolic stability.[3]

-

Acetamide Linker: The amide bond is a key feature in peptides and proteins, suggesting potential interactions with enzymes that recognize this motif.[4][6]

-

Hydroxyethylamino Group: The hydroxyl and amino groups are capable of forming hydrogen bonds, which are critical for high-affinity protein-ligand interactions.

Computational Screening Methodologies

Several computational techniques can be employed to generate a list of putative targets:

| Methodology | Principle | Rationale and Expected Outcome |

| Similarity Searching | Compares the chemical fingerprint of the query molecule to databases of compounds with known biological activities (e.g., ChEMBL, DrugBank). | Identifies proteins that are targeted by structurally similar compounds, providing a rapid and effective way to generate initial hypotheses. |

| Pharmacophore Modeling | Creates a 3D model of the essential steric and electronic features required for biological activity and screens this model against a database of protein structures. | Narrows down potential targets to those that have a binding site complementary to the pharmacophore of the query molecule. |

| Molecular Docking | Predicts the preferred orientation of the small molecule when bound to a protein target and estimates the binding affinity. | Ranks potential targets based on their predicted binding energy, allowing for prioritization of the most promising candidates for experimental validation. |

| Machine Learning & AI | Utilizes algorithms trained on large datasets of known drug-target interactions to predict novel interactions.[7] | By 2026, AI is expected to be a core component of target identification, enabling the analysis of vast biological datasets to generate and test hypotheses before wet-lab work.[8] |

The output of these in silico methods will be a prioritized list of potential protein targets. It is crucial to remember that these are predictions and require experimental validation.

Phase 2: In Vitro Target Identification - From Prediction to Physical Interaction

With a list of putative targets from our in silico analysis, we can now move to the laboratory to identify direct binding partners of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide. A multi-pronged approach, combining both hypothesis-driven and unbiased methods, is recommended.

Phenotypic Screening: Unveiling the Biological Context

Phenotypic screening is a powerful, unbiased approach that assesses the effect of a compound on cellular or organismal phenotypes without a preconceived notion of the target.[9][10] This method is particularly valuable for novel compounds where the therapeutic area is unknown.

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Choose a diverse panel of human cell lines representing various tissues and cancer types.

-

Compound Treatment: Treat the cells with a range of concentrations of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide.

-

Staining: After a defined incubation period, fix the cells and stain them with a cocktail of fluorescent dyes that label various subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton).

-

Image Acquisition: Acquire multi-channel fluorescence images using a high-content imaging system.

-

Image Analysis: Quantify a wide range of cellular features (e.g., cell number, nuclear size, mitochondrial texture, cytoskeletal arrangement) to generate a "phenotypic fingerprint" of the compound's effect.

-

Data Analysis: Compare the phenotypic fingerprint of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide to a reference database of compounds with known mechanisms of action to identify potential similarities.

A significant and reproducible phenotypic change in a particular cell line or context provides a strong starting point for target deconvolution efforts.[10][11]

Affinity-Based Proteomics: Fishing for Targets

Affinity-based proteomics aims to physically isolate the protein targets of a small molecule from a complex biological sample.[12] The most common approach is affinity chromatography, where the small molecule is immobilized on a solid support and used as "bait" to capture its binding partners.[13][14]

Experimental Protocol: Affinity Chromatography Coupled to Mass Spectrometry (MS)

-

Probe Synthesis: Synthesize a derivative of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide with a linker and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not abolish the biological activity of the compound.

-

Immobilization: Covalently attach the tagged compound to a solid support (e.g., agarose beads).

-

Lysate Incubation: Incubate the immobilized probe with a cell lysate or tissue extract.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins by mass spectrometry.

This method provides a direct way to identify the proteins that physically interact with the compound.[15]

Label-Free Approaches: Circumventing Chemical Modification

A potential drawback of affinity-based methods is that the chemical modification of the small molecule can alter its binding properties. Label-free methods overcome this limitation by using the unmodified compound.

| Methodology | Principle | Rationale and Expected Outcome |

| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding can stabilize a protein against proteolysis.[13] | Identifies target proteins by their increased resistance to protease digestion in the presence of the compound. |

| Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA®) | Ligand binding increases the thermal stability of a protein.[16][17] | Identifies target proteins by their increased melting temperature in the presence of the compound.[16][18] |

These methods are powerful tools for identifying direct targets in a cellular context without the need for chemical modification of the compound.[19]

Phase 3: Target Validation - Confirming and Quantifying the Interaction

Once a list of high-confidence candidate targets has been generated, the next crucial step is to validate the direct interaction and quantify the binding affinity. This is essential for establishing a clear link between the compound and its putative target.

Biophysical Validation of Direct Binding

Several biophysical techniques can be used to confirm and characterize the direct binding of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide to a purified target protein.

| Technique | Principle | Parameters Measured |

| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[20][21] | On-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD).[20] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a protein.[22][23] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[24][25] |

These techniques provide quantitative data on the binding affinity and thermodynamics of the interaction, which is critical for structure-activity relationship (SAR) studies and lead optimization.[26]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.

-

Compound Injection: Inject a series of concentrations of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide over the chip surface.

-

Data Acquisition: Monitor the change in the SPR signal in real-time to generate sensorgrams.[27]

-

Data Analysis: Fit the sensorgram data to a binding model to determine the kinetic and affinity constants.

Cellular Target Engagement

Confirming that the compound interacts with its target in a live-cell environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA®) is a powerful tool for this purpose.[16][18]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

-

Cell Treatment: Treat intact cells with N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide or a vehicle control.

-

Heating: Heat the cells to a range of temperatures.[16]

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the precipitated protein aggregates by centrifugation.

-

Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., by Western blotting or ELISA).

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

A positive result in a CETSA® experiment provides strong evidence that the compound binds to its target in a physiologically relevant context.[28][29]

Visualizations and Workflows

Overall Target Identification and Validation Workflow

Caption: A multi-phase workflow for target identification.

Affinity Chromatography Workflow

Caption: Step-by-step affinity chromatography protocol.

Conclusion and Future Directions

The framework outlined in this guide provides a comprehensive and scientifically rigorous approach to identifying and validating the therapeutic targets of N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide. By systematically progressing from in silico prediction to in vitro identification and finally to biophysical and cellular validation, researchers can build a robust data package that elucidates the compound's mechanism of action.

The identification of a validated target is not the end of the journey. It is the beginning of a new phase of research focused on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the compound's potency and selectivity for its target.

-

Translational Studies: To evaluate the therapeutic efficacy of the compound in relevant preclinical models of disease.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its relationship to target engagement and biological response.

By following the principles and methodologies described in this guide, the scientific community can effectively unlock the therapeutic potential of novel chemical entities like N-(3-Chlorophenyl)-2-((2-hydroxyethyl)amino)acetamide and accelerate the development of new medicines.

References

- Smolecule. (n.d.). N-(3-chloro-4-fluorophenyl)-2-[(2-hydroxyethyl)amino]acetamide.

- Smolecule. (2024, January 5). N-(4-chlorophenyl)-2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetamide.

- 3-Chlorophenylboronic Acid: A Catalyst for Innovation in Pharma and Materials. (2026, January 17).

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Retrieved from [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-51. Retrieved from [Link]

-

Haab, B. B. (2005). Emerging Affinity-Based Techniques in Proteomics. Current Opinion in Biotechnology, 16(1), 46-52. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetamide. Retrieved from [Link]

-

Turnbull, W. B., & Daranas, A. H. (2003). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 8(15), 682-689. Retrieved from [Link]

-

Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

-

Zhang, M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 81. Retrieved from [Link]

-

Di Mola, A., et al. (2009). [(3-Chlorophenyl)piperazinylpropyl]pyridazinones and analogues as potent antinociceptive agents. Bioorganic & Medicinal Chemistry, 17(21), 7483-7491. Retrieved from [Link]

-

Lee, J., et al. (2019). Computational Prediction of Drug-Target Interactions via Ensemble Learning. Methods in Molecular Biology, 2053, 119-133. Retrieved from [Link]

-

Day, Y. S., et al. (2013). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1033, 27-46. Retrieved from [Link]

-

Ezzat, A., et al. (2019). Computational prediction of drug–target interactions using chemogenomic approaches: an empirical survey. Briefings in Bioinformatics, 20(4), 1337-1357. Retrieved from [Link]

-

Manikandan, A., et al. (2025). Identification of novel drug targets and small molecule discovery for MRSA infections. Journal of Biomolecular Structure and Dynamics, 43(1), 223-237. Retrieved from [Link]

-

Ge, W., et al. (2023). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 18(1), 59-71. Retrieved from [Link]

-

Retrogenix. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

-

Khan Academy. (n.d.). Thermodynamics: Isothermal titration calorimetry in drug development (practice). Retrieved from [Link]

-

The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

-

MDPI. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]

-

MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Retrieved from [Link]

-

News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

-

Fiveable. (n.d.). Acetamide Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

ACS Central Science. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ACETAMIDE. Retrieved from [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

-

YouTube. (2022, October 6). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Retrieved from [Link]

-

Lee, J. W., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 83-90. Retrieved from [Link]

-

IEEE Xplore. (n.d.). Computational Drug Target Prediction: Benchmark and Experiments. Retrieved from [Link]

-

RSC Publishing. (n.d.). Affinity-based target identification for bioactive small molecules. Retrieved from [Link]

-

Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Retrieved from [Link]

-